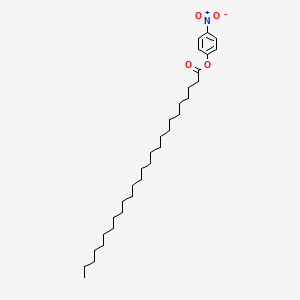

Hexacosanoic acid, 4-nitrophenyl ester

Description

Hexacosanoic acid, 4-nitrophenyl ester (C₂₆H₅₁NO₄, molecular weight ≈515 g/mol) is a synthetic ester derived from hexacosanoic acid (a C₂₆ saturated fatty acid) and 4-nitrophenol. This compound belongs to the class of 4-nitrophenyl esters, which are widely used in biochemical assays to measure esterase activity due to the chromogenic properties of 4-nitrophenol upon ester bond cleavage .

Properties

IUPAC Name |

(4-nitrophenyl) hexacosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32(34)37-31-28-26-30(27-29-31)33(35)36/h26-29H,2-25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNGWBXXXUORJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447894 | |

| Record name | Hexacosanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205371-71-7 | |

| Record name | Hexacosanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations:

- Molecular Weight and Lipinski’s Rule : Shorter-chain esters (C₄–C₁₆) comply with Lipinski’s guidelines (MW <500, log P <5), whereas the C₂₆ ester exceeds both thresholds, likely resulting in poor oral bioavailability and drug-likeness .

- Lipophilicity : Longer chains increase log P, enhancing membrane permeability but reducing aqueous solubility. The C₂₆ ester’s extreme hydrophobicity may limit its utility in systemic applications but could favor topical or lipid-targeted delivery .

Drug-Likeness and ADMET Properties

- 4-Nitrophenyl laurate (C₁₂) : Exhibits high oral bioavailability, moderate skin penetration, and compliance with Lipinski’s rules, making it a candidate for further drug development .

- This compound (C₂₆): Predicted to have negligible blood-brain barrier penetration and poor absorption due to its size and hydrophobicity. However, its long chain may facilitate integration into lipid bilayers or use in enzyme assays .

Preparation Methods

Step 1: Formation of Hexacosanoyl Chloride

Hexacosanoic acid (2.5 mmol) is refluxed with thionyl chloride (12.5 mL) at 90°C under nitrogen for 12 hours. Excess thionyl chloride is removed via distillation, and the residue is dried under vacuum to yield hexacosanoyl chloride as a white solid. This step achieves near-quantitative conversion due to thionyl chloride’s dual role as a solvent and dehydrating agent.

Step 2: Esterification with 4-Nitrophenol

The acid chloride is dissolved in dry tetrahydrofuran (THF, 25 mL) and added dropwise to a solution of 4-nitrophenol (5.5 mmol) and catalytic 4-dimethylaminopyridine (DMAP) in pyridine at −5°C. After warming to room temperature and stirring for 12 hours, the mixture is concentrated and purified via silica gel chromatography (petroleum ether/ethyl acetate 95:5), yielding the ester in 85–94% purity.

Key Advantages :

- High yields (94%) due to efficient acyl chloride reactivity.

- Mild conditions prevent decomposition of the long alkyl chain.

Halophosphoric Acid Ester Activation

This one-pot method utilizes diphenyl chlorophosphate (DPCP) to activate hexacosanoic acid, enabling direct coupling with 4-nitrophenol.

Reaction Setup

Hexacosanoic acid (0.020 mol), N-hydroxysuccinimide (0.021 mol), and triethylamine (0.050 mol) are suspended in ethyl acetate. DPCP (0.021 mol) is added dropwise, exothermically raising the temperature to 35°C. After 1 hour, the organic phase is washed with hydrochloric acid and sodium bicarbonate, then evaporated to isolate crude product. Recrystallization in methyl tert-butyl ether yields 94% pure ester.

Mechanistic Insights

DPCP acts as a coupling agent by forming a mixed anhydride intermediate with the carboxylic acid, which subsequently reacts with 4-nitrophenol’s hydroxyl group. Triethylamine neutralizes HCl byproducts, driving the reaction forward.

Key Advantages :

- Scalable for industrial production due to minimal purification steps.

- Compatible with moisture-sensitive reagents.

Carbodiimide-Based Coupling

While less common for long-chain esters, this method employs dicyclohexylcarbodiimide (DCC) and DMAP to facilitate esterification.

Procedure

Hexacosanoic acid (1.0 mmol), 4-nitrophenol (1.2 mmol), and DCC (1.5 mmol) are stirred in dichloromethane at 0°C. DMAP (0.1 mmol) is added, and the mixture is warmed to room temperature for 24 hours. After filtering dicyclohexylurea byproducts, the solution is concentrated and chromatographed to isolate the ester in 70–80% yield.

Key Limitations :

- Lower yields compared to acid chloride methods due to side reactions.

- Requires stoichiometric DCC, increasing costs.

Comparative Analysis of Methods

| Parameter | Acid Chloride | DPCP Activation | DCC Coupling |

|---|---|---|---|

| Yield (%) | 85–94 | 90–94 | 70–80 |

| Reaction Time (hours) | 24 | 1–2 | 24 |

| Purification Complexity | Moderate | Low | High |

| Scalability | Moderate | High | Low |

Industrial and Research Applications

Biochemical Assays

The ester’s hydrolysis releases 4-nitrophenol, enabling spectrophotometric quantification of lipase activity. For example, p-nitrophenyl hexanoate is used to study OleA enzymes’ catalytic mechanisms.

Pharmaceutical Intermediates

The compound’s long alkyl chain facilitates membrane permeability studies, particularly in drug delivery systems targeting lipid-rich tissues.

Q & A

Q. What is the mechanistic role of the 4-nitrophenyl ester group in enhancing chemical reactivity?

The 4-nitrophenyl ester acts as an active ester, facilitating nucleophilic acyl substitution reactions due to its electron-withdrawing nitro group, which stabilizes the transition state and accelerates leaving group departure. This reactivity is critical in peptide synthesis for efficient coupling of carboxylate groups with amines .

Q. Which spectroscopic techniques are most effective for characterizing hexacosanoic acid, 4-nitrophenyl ester?

- NMR : Confirm ester linkage (δ ~4.3 ppm for the phenyl-O-CO group) and nitro group aromatic protons (δ ~8.2–8.4 ppm).

- IR : Identify carbonyl stretch (C=O, ~1740 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1340 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 494.6 for C32H49NO4) .

Q. How is this compound applied in enzymatic activity assays?

this compound serves as a chromogenic substrate for lipases or esterases. Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 400–410 nm. Method :

- Dissolve substrate in DMSO (final concentration ≤5% v/v to avoid enzyme inhibition).

- Use pH 7–8 buffer (e.g., Tris-HCl) and monitor kinetics at 25–37°C .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized using this compound in peptide synthesis?

- Solvent : Use anhydrous DMF or THF to stabilize the active ester.

- Temperature : Activate at 0–4°C to minimize premature hydrolysis.

- Stoichiometry : Maintain a 1.2:1 molar ratio (ester:nucleophile) for optimal yield.

- Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water gradient) or TLC (visualized under UV) .

Q. What strategies mitigate instability or side reactions during synthesis?

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures.

- Purification : Employ silica gel chromatography (hexane/ethyl acetate eluent) to separate hydrolyzed byproducts.

- Storage : Store under inert gas (Ar/N2) at –20°C in amber vials .

Q. How to resolve contradictory kinetic data in enzyme assays?

- Solubility Issues : Pre-saturate assay buffers with substrate to avoid precipitation.

- Internal Standards : Spike with C23:0 methyl ester (GC-FID) to normalize fatty acid quantification .

- Enzyme Stability : Pre-incubate enzyme with BSA (1% w/v) to prevent denaturation.

- Calibration : Validate 4-nitrophenol quantification using a standard curve (0–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.